L-Leucine-d3

説明

Overview of L-Leucine-5,5,5-d3 as a Tracer Molecule in Metabolic and Proteomic Studies

L-Leucine-5,5,5-d3 is a stable isotope-labeled version of L-leucine, an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes. glpbio.comwikipedia.org In this compound, three hydrogen atoms on the terminal methyl groups of the isobutyl side chain are replaced with deuterium (B1214612) atoms. This seemingly subtle modification has profound implications for its use as a tracer.

The primary application of L-Leucine-5,5,5-d3 lies in its ability to serve as a tracer for quantifying protein synthesis and turnover. glpbio.combiosynth.com When introduced into a biological system, L-Leucine-5,5,5-d3 is incorporated into newly synthesized proteins. By using mass spectrometry to measure the ratio of deuterated to non-deuterated leucine (B10760876) in protein samples over time, researchers can determine the rate of protein synthesis. lumiprobe.com This technique, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) when applied to in-vitro systems, provides a powerful method for comparative proteomics. longdom.org For instance, one cell population can be grown in a medium containing normal L-leucine, while another is grown in a medium with L-Leucine-5,5,5-d3. longdom.org By combining the protein extracts from both populations and analyzing them with mass spectrometry, the relative abundance of proteins between the two samples can be accurately quantified. longdom.org

Beyond proteomics, L-Leucine-5,5,5-d3 is also employed in metabolic studies to investigate the kinetics of amino acid metabolism. biosynth.comnih.gov For example, it has been used to study human apolipoprotein B metabolism and to assess amino acid kinetics in human muscle. nih.govmedkoo.com The distinct mass shift of +3 Daltons imparted by the three deuterium atoms allows for clear differentiation from the unlabeled counterpart in mass spectrometric analyses.

Interactive Data Table: Properties of L-Leucine-5,5,5-d3

| Property | Value |

| IUPAC Name | (2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid |

| Molecular Formula | C₆H₁₀D₃NO₂ |

| Molecular Weight | 134.19 g/mol |

| CAS Number | 87828-86-2 |

| Mass Shift | M+3 |

| Isotopic Purity | Typically >98 atom % D |

The data in this table is compiled from various sources. biosynth.comlumiprobe.com

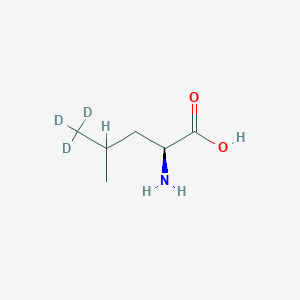

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3/t4?,5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-LONBSJBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454138 | |

| Record name | L-Leucine-5,5,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87828-86-2 | |

| Record name | Leucine 5,5,5-H-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087828862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine-5,5,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCINE 5,5,5-H-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4NA7IL44T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Deuterium Enriched L Leucine Derivatives

Stereospecific Synthesis Pathways for L-Leucine-5,5,5-d3

The synthesis of L-Leucine-5,5,5-d3 with high stereochemical and isotopic purity is a significant challenge. Researchers have developed several stereospecific synthesis pathways to achieve this. One prominent chemo-enzymatic approach ensures total stereocontrol at the C-2 position. rsc.org This method often involves the creation of the stereogenic center at C-2 through a one-pot, two-enzyme catalyzed procedure that includes hydrolysis and reductive amination of a 2-keto ester. rsc.org

A key challenge in these syntheses is the introduction of the deuterium (B1214612) atoms at the C-5 position with the correct stereochemistry at C-4. One strategy to achieve this involves the alkylation of a propionylated Evans' auxiliary with deuterated iodomethane (B122720) (CD3I). rsc.org For instance, the synthesis of (2S,4R)-[5,5,5-²H₃]leucine can be achieved by reacting a propionylated oxazolidinone with CD₃I. rsc.org The generation of the enolate with sodium hexamethyldisilazide (NaHMDS) followed by quenching with iodomethane has proven to be an effective method. rsc.org

Another approach to establish the stereogenic center at C-4 is through the diastereoselective conjugate addition of a labeled organocopper reagent to a crotonate that is tethered to a chiral sultam. rsc.org This method has been shown to be highly efficient. rsc.org The use of chiral auxiliaries, such as those derived from L-valine or (+)-norephedrine, is common in these synthetic routes to control the stereochemistry. rsc.org While effective, some of these methods can present technical difficulties, such as handling volatile intermediates. rsc.org

An alternative strategy for synthesizing deuterium-labeled leucine (B10760876) in the diastereotopic methyl group starts from the readily available chiral sources (R)- or (S)-citronellol. tandfonline.com This method is considered more convenient for scaled-up synthesis compared to some earlier approaches. tandfonline.com

Radiochemical Synthesis of L-[5-¹¹C]Leucine Analogues

The synthesis of radiolabeled leucine analogues, particularly those containing the short-lived positron-emitting isotope Carbon-11 (¹¹C), is of great interest for applications in positron emission tomography (PET) imaging. The efficient synthesis of L-[5-¹¹C]leucine has been achieved through a continuous two-step sequence of rapid reactions. nih.govresearchgate.net

This process typically involves a Palladium(0)-mediated ¹¹C-methylation followed by microfluidic hydrogenation. nih.govresearchgate.net The synthesis of L-[5-¹¹C]leucine can be accomplished within a short timeframe, often around 40 minutes, which is critical due to the rapid decay of ¹¹C. nih.govresearchgate.net This method has demonstrated decay-corrected radiochemical yields ranging from 15-38% based on [¹¹C]CH₃I. nih.govresearchgate.net The resulting product exhibits high radiochemical and chemical purity, typically between 95-99%. nih.govresearchgate.net

The development of such efficient synthetic protocols is crucial for making ¹¹C-labeled leucine and its derivatives available for human PET studies, which are valuable for visualizing tumors and studying amino acid metabolism in vivo. nih.govresearchgate.netnih.gov

Isotopic Purity and Chemical Purity Considerations for Research Applications

High isotopic and chemical purity are paramount for the successful application of L-Leucine-5,5,5-d3 and other labeled amino acids in research. lumiprobe.comall-chemistry.com Isotopic purity refers to the percentage of the compound that contains the desired isotope at the specified position(s), while chemical purity indicates the absence of other chemical compounds. chempep.com

Key Purity Considerations:

| Purity Type | Importance in Research |

| Isotopic Purity | Ensures accurate and reliable quantification in mass spectrometry-based proteomics and metabolomics. lumiprobe.comnih.gov Minimizes interference from unlabeled or partially labeled species. |

| Chemical Purity | Prevents the introduction of confounding variables in biological experiments. all-chemistry.com Ensures that observed effects are due to the labeled compound and not impurities. |

Analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining both isotopic enrichment and chemical purity. all-chemistry.comnih.govnih.gov For instance, GC/MS can be used to measure the isotopic enrichment of leucine in biological samples like muscle protein with high precision. nih.gov Different derivatization and ionization methods are employed to enhance the sensitivity and accuracy of these measurements. nih.govtandfonline.com

The required purity levels can be exceptionally high, often exceeding 99% for both isotopic and chemical purity, especially for applications as internal standards in quantitative analysis. qyaobio.com This high level of purity ensures the reliability and reproducibility of experimental data in fields such as biochemistry, medicine, and drug development. chempep.com

Advanced Analytical Techniques for L Leucine 5,5,5 D3 Quantification and Metabolite Profiling

Mass Spectrometry-Based Quantitation in Complex Biological Matrices

Mass spectrometry (MS) is a cornerstone for the analysis of stable isotope-labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. chempep.com When coupled with chromatographic separation, it provides robust and sensitive quantification of L-Leucine-5,5,5-d3 and its metabolites in intricate biological matrices like plasma, serum, and tissue hydrolysates. lumiprobe.comckisotopes.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantification of amino acids in biological fluids due to its high sensitivity and specificity. shimadzu.comchumontreal.qc.ca For L-Leucine-5,5,5-d3, LC-MS/MS methods are developed to monitor specific mass transitions, allowing for its precise measurement even at very low concentrations. nih.govfda.gov

Protocols often involve an initial protein precipitation step to remove larger molecules from the biological sample, followed by chromatographic separation. semmelweis.huresearchgate.net Hydrophilic interaction chromatography (HILIC) and reversed-phase chromatography are common separation techniques used. researchgate.netnih.gov A study quantifying amino acids in human plasma utilized L-Leucine-5,5,5-d3 as an internal standard and employed a mixed-mode liquid chromatography column for separation. semmelweis.hukoreascience.kr The mass spectrometer is typically operated in a multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the derivatized or underivatized L-Leucine-5,5,5-d3) is selected and fragmented to produce a characteristic product ion for quantification. fda.govnih.gov

For instance, a method for analyzing branched-chain amino acids might use the transition of m/z 136 → 90 for L-Leucine-d3. nih.gov This high degree of specificity minimizes interference from the complex sample matrix. fda.gov

Table 1: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Chromatography Column | Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) | fda.gov |

| Mobile Phase | Gradient elution with ammonium (B1175870) formate/formic acid buffer and organic solvent | fda.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| MS/MS Transition (SRM) | 136 → 90 | nih.gov |

| Collision Energy (CE) | 20 V | nih.gov |

| Internal Standard | L-Leucine-5,5,5-d3 | fda.govsemmelweis.hunih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Amino Acid Enrichment

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for amino acid analysis, though it typically requires derivatization to make the amino acids volatile. chempep.comcambridge.org Common derivatization agents include chloroformates and silylating agents, which convert the amino acids into less polar and more volatile compounds suitable for GC analysis. nih.govsigmaaldrich.com

A GC/MS/MS method was developed for the measurement of very low enrichment levels of [5,5,5-²H₃]-L-leucine in plasma and lipoprotein hydrolysates. nih.gov In this study, the amino acids were converted to their N-heptafluorobutyryl isobutyl ester derivatives. The analysis was performed in negative-ion chemical ionization mode, which provided high sensitivity. nih.gov The limit of quantification was as low as 10 pg of the labeled leucine (B10760876). nih.gov GC-MS is particularly valuable for resolving isomeric amino acids like leucine and isoleucine, which can be challenging for some LC methods. d-nb.info

Table 2: Comparison of Derivatization Agents for GC-MS Amino Acid Analysis

| Derivatization Agent | Target Functional Groups | Key Advantages |

|---|---|---|

| N-heptafluorobutyryl isobutyl esters | Amino and Carboxyl groups | Produces stable derivatives with excellent chromatographic properties. nih.gov |

| Propyl Chloroformate | Amino and Carboxyl groups | Allows for rapid, one-step derivatization in an aqueous medium. sigmaaldrich.com |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Amino, Carboxyl, Hydroxyl groups | Creates stable TBDMS derivatives, useful for comprehensive profiling. |

Application as an Internal Standard in Quantitative Bioanalysis

One of the most critical applications of L-Leucine-5,5,5-d3 is its use as an internal standard in quantitative bioanalysis. lumiprobe.comsigmaaldrich.commedchemexpress.com In isotope dilution mass spectrometry (IDMS), a known amount of the stable isotope-labeled compound is added to a sample at an early stage of preparation. sigmaaldrich.com Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same extraction losses, derivatization inefficiencies, and ionization suppression or enhancement in the mass spectrometer. chumontreal.qc.cafda.gov

By measuring the ratio of the signal from the endogenous analyte (e.g., L-leucine) to the signal from the internal standard (L-Leucine-5,5,5-d3), highly accurate and precise quantification can be achieved. fda.govsigmaaldrich.com This approach corrects for variations in sample handling and instrument response, which is essential for obtaining reliable data from complex biological matrices. fda.govsepscience.com L-Leucine-5,5,5-d3 has been successfully used as an internal standard for the quantification of not only leucine but also other aliphatic amino acids in human plasma. semmelweis.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Biomolecular Structural and Metabolic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for studying molecular structure and metabolic pathways. mdpi.com The use of deuterium-labeled compounds like L-Leucine-5,5,5-d3 offers unique advantages in NMR-based studies. magritek.com Deuterium (B1214612) (²H) NMR can directly detect the labeled compound and its metabolic products, providing insights into metabolic fluxes in vivo. bruker.complos.orgisotope.com

Deuterium has a very low natural abundance (approximately 0.015%), meaning there is virtually no background signal, which enhances the sensitivity of detection for the labeled probe. magritek.commdpi.com Deuterium Metabolic Imaging (DMI) is an emerging application that uses deuterated substrates to map metabolic processes in three dimensions. isotope.comnih.gov Following the administration of a deuterated compound, ²H NMR spectroscopy can distinguish between the substrate and its downstream metabolites based on their different chemical shifts, allowing for the localized measurement of flux through specific metabolic pathways. plos.orgisotope.com While direct detection of the ²H nucleus is powerful, the deuterium label also influences the ¹H NMR spectrum, which can be used to trace the fate of the molecule. studymind.co.uk

Isotope Ratio Mass Spectrometry (IRMS) for Positional Isotope Tracing

Isotope Ratio Mass Spectrometry (IRMS) is an analytical technique that measures the ratio of stable isotopes in a sample with extremely high precision. cambridge.orgiaea.orgpnas.org When coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), it can determine the isotopic composition of specific compounds within a complex mixture. cambridge.orgwikipedia.org

For L-Leucine-5,5,5-d3, IRMS can be used for positional isotope tracing. This involves determining the isotopic enrichment at a specific atomic position within a molecule. wikipedia.orgosti.gov While IRMS typically measures the bulk isotopic enrichment of a molecule after combustion to a simple gas like H₂ or CO₂, specialized techniques can provide positional information. cambridge.orgfmach.it For instance, GC-pyrolysis-IRMS involves controlled fragmentation of the molecule before it enters the IRMS. By analyzing the isotopic composition of the resulting fragments, it is possible to deduce the isotopic enrichment at different positions within the original molecule. wikipedia.orgosti.gov This provides a deeper level of metabolic information, revealing not just whether a label has been incorporated, but where in the molecular structure it resides. pnas.orgnih.gov This is particularly useful for elucidating complex metabolic pathways and intramolecular rearrangements.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| L-Leucine-5,5,5-d3 |

| L-Leucine |

| Isoleucine |

| Valine |

| Arginine |

| Alanine |

| Threonine |

| Phenylalanine |

| Tyrosine |

| Glutamine |

| Glutamate (B1630785) |

| Lactate |

| N-heptafluorobutyryl isobutyl ester |

| Propyl Chloroformate |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide |

| Carbon Dioxide |

Applications in Protein Metabolism Research

Measurement of Muscle Protein Synthesis (MPS) Rates In Vivo

The use of L-Leucine-5,5,5-d3 is a cornerstone of in vivo measurements of muscle protein synthesis (MPS). myskinrecipes.com By introducing this labeled amino acid into the body, researchers can trace its incorporation into newly synthesized muscle proteins over time. e-acnm.orgnih.gov This method, often involving a primed continuous infusion, allows for the calculation of the fractional synthetic rate (FSR) of muscle proteins, a direct measure of the rate of protein synthesis. e-acnm.orgresearchgate.net

The process involves administering the tracer and subsequently obtaining muscle biopsy samples. researchgate.net The enrichment of L-Leucine-5,5,5-d3 in the muscle intracellular fluid (the precursor pool) and in the bound muscle protein is then measured using mass spectrometry. nih.govtechnologynetworks.com This allows for a precise calculation of the rate at which the labeled leucine (B10760876) has been incorporated into muscle tissue, providing a quantitative measure of MPS. e-acnm.org

Assessment of Whole-Body Protein Turnover and Anabolism

L-Leucine-5,5,5-d3 is instrumental in assessing whole-body protein turnover, which is the continuous and concurrent synthesis and breakdown of proteins in the body. eurisotop.com By employing a primed constant infusion of L-Leucine-5,5,5-d3, researchers can determine the whole-body leucine flux, which in a postabsorptive state, reflects the rate of whole-body protein breakdown. nih.govcabidigitallibrary.org

The rate of appearance (Ra) of unlabeled leucine in the plasma is measured, which is diluted by the infused labeled leucine. e-acnm.org This dilution allows for the calculation of the rate of whole-body protein breakdown. cabidigitallibrary.org Simultaneously, by measuring the incorporation of the tracer into proteins and its oxidation, the rates of whole-body protein synthesis and leucine oxidation can be determined. cabidigitallibrary.orge-acnm.org The net balance between synthesis and breakdown indicates whether the body is in an anabolic (net protein gain) or catabolic (net protein loss) state. nih.gov Studies have shown that in certain conditions like HIV infection, whole-body protein turnover is elevated. nih.gov

| Condition | Leucine Flux (μmol·kg⁻¹·h⁻¹) | Protein Synthesis (μmol·kg⁻¹·h⁻¹) | Protein Breakdown (μmol·kg⁻¹·h⁻¹) | Key Finding |

|---|---|---|---|---|

| Healthy Controls (Postabsorptive) | 103 ± 10 | 82.3 ± 9.2 | 103.4 ± 10.2 | Baseline protein turnover rates. nih.gov |

| HIV-Infected Stage IV (Postabsorptive) | 130 ± 13 | 111.6 ± 12.1 | 129.7 ± 13.1 | Significantly increased whole-body protein turnover compared to controls. nih.gov |

| Young Men (Generous Protein Intake) | Comparable rates of synthesis and breakdown with different amino acid tracers. | Supports the use of various essential amino acid tracers for measuring whole-body protein turnover. fao.org |

Investigation of Protein Degradation and Breakdown Pathways

While direct measurement of muscle protein breakdown (MPB) is more complex than MPS, L-Leucine-5,5,5-d3 provides crucial data for its estimation. e-acnm.org The rate of protein breakdown can be inferred from the dilution of the isotopic tracer in the intracellular amino acid pool by unlabeled amino acids released from protein degradation. nih.gov This "arteriovenous balance method," combined with tracer infusion, allows for the calculation of muscle protein breakdown. e-acnm.org

Furthermore, research using leucine supplementation has shed light on the molecular pathways involved in protein degradation, such as the ubiquitin-proteasome pathway. nih.gov While L-Leucine-5,5,5-d3 is primarily used to trace synthesis, the kinetic data it provides on leucine flux is essential for models that calculate protein breakdown. e-acnm.org

Dynamics of Amino Acid Flux and Intracellular Pool Enrichment

Understanding the dynamics of amino acid flux and the enrichment of the intracellular amino acid pool is critical for the accurate measurement of MPS. nih.gov L-Leucine-5,5,5-d3 allows researchers to investigate how leucine moves between the blood, the intracellular space, and is incorporated into proteins. nih.gov

A key challenge in metabolic research is determining the true precursor enrichment for protein synthesis, which is the enrichment of aminoacyl-tRNA. nih.gov Studies have shown that the enrichment of intracellular free leucine, which can be measured using tracers like L-Leucine-5,5,5-d3, is a more accurate surrogate for leucyl-tRNA enrichment than plasma leucine or its ketoacid, α-ketoisocaproate (KIC). nih.gov This highlights the importance of using deuterated leucine to accurately assess the precursor pool for protein synthesis.

Regulation of Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a master regulator of cell growth and protein synthesis. nih.govmedchemexpress.commedchemexpress.com While L-Leucine-5,5,5-d3 is a tracer and not a therapeutic agent, its use in metabolic studies helps to correlate changes in MPS with the activation state of the mTORC1 pathway.

Research has shown that leucine supplementation stimulates the phosphorylation of downstream targets of mTORC1, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis. nih.gov Studies combining L-Leucine-5,5,5-d3 infusions with muscle biopsies allow for the simultaneous measurement of MPS and the phosphorylation status of mTORC1 signaling proteins, providing a comprehensive view of how nutritional interventions regulate muscle protein anabolism. researchgate.netcdnsciencepub.com For instance, leucine-enriched supplements have been shown to enhance post-exercise MPS, a response linked to mTORC1 activation. researchgate.net

Research into Muscle Health, Sarcopenia, and Nutritional Interventions

L-Leucine-5,5,5-d3 is a valuable tool in research focused on maintaining muscle health, particularly in the context of aging and sarcopenia (age-related muscle loss). nih.govnih.gov By enabling precise measurements of MPS, this tracer helps to evaluate the effectiveness of various nutritional interventions aimed at combating muscle wasting. e-acnm.org

Studies have utilized leucine tracers to demonstrate that older adults may have a blunted MPS response to protein intake, a phenomenon known as "anabolic resistance". nih.govphysiology.org Research has also shown that supplementing diets with leucine can help overcome this resistance and stimulate MPS in the elderly. nih.govphysiology.org For example, a study on older women showed that a leucine-enriched milk protein supplement was more effective at stimulating MPS than a larger dose of whey protein with less leucine. nih.gov These findings, made possible by stable isotope tracers like L-Leucine-5,5,5-d3, are crucial for developing evidence-based nutritional guidelines for older adults to preserve muscle mass and function. jgerontology-geriatrics.comnih.gov

| Study Population | Intervention | Key Finding | Citation |

|---|---|---|---|

| Sarcopenic Obese Women | Low-calorie diet with whey protein and leucine supplementation | Preserved lean body mass and improved muscle strength. | mdpi.com |

| Healthy Older Women | Leucine-enriched milk protein supplement vs. whey protein isolate | Leucine-enriched supplement was more effective at stimulating muscle protein synthesis. | nih.gov |

| Elderly Individuals | Essential amino acid mixture with 26% vs. 41% leucine | Higher leucine proportion was necessary to stimulate muscle protein synthesis in the elderly. | physiology.org |

| Sarcopenic Older Adults | Whey protein, leucine, and vitamin D supplementation | Improved muscle power and physical function, especially when combined with exercise. | nih.gov |

Investigation of Branched Chain Amino Acid Bcaa Metabolism

Tracing L-Leucine Catabolism and Oxidation Pathways

The use of stable isotope tracers, such as L-Leucine-5,5,5-d3 and other labeled forms like ¹³C-leucine, is a cornerstone of metabolic research in living organisms. physiology.orgtechnologynetworks.com By introducing a known amount of the labeled compound, researchers can meticulously follow its journey through various metabolic processes. The primary catabolic fate of leucine (B10760876) involves two main steps: a reversible transamination followed by an irreversible oxidative decarboxylation. nih.gov

The initial step is the transfer of its amino group to α-ketoglutarate, a reaction catalyzed by branched-chain amino acid transaminases (BCATs), to form α-ketoisocaproate (KIC). researchgate.netnih.gov The subsequent and rate-limiting step in leucine breakdown is the oxidative decarboxylation of KIC by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govresearchgate.net

Tracer studies using isotopically labeled leucine allow for the precise measurement of key kinetic parameters. physiology.org By infusing L-Leucine-5,5,5-d3 and measuring its dilution in the plasma, scientists can calculate the rate of total leucine turnover or flux. Furthermore, by measuring the appearance of the isotope label in expired carbon dioxide (CO₂), the rate of whole-body leucine oxidation can be quantified. physiology.org These studies have revealed that the transamination step operates at a much faster rate than the subsequent decarboxylation of the resulting keto acid, identifying decarboxylation as the rate-controlling step in the catabolism of leucine in humans. nih.gov

Intermediary Metabolite Flux Analysis (e.g., α-Ketoisocaproate, HMB)

Following the administration of L-Leucine-5,5,5-d3, the deuterium (B1214612) label is transferred to its downstream metabolites, enabling a detailed flux analysis. The primary metabolite, α-ketoisocaproate (KIC), is a critical branch-point intermediate. researchgate.netcaldic.com While the majority of KIC (approximately 95%) is committed to the oxidative pathway via the BCKD complex, a smaller fraction (around 5-10%) can be converted to another significant metabolite, β-hydroxy-β-methylbutyrate (HMB), by the enzyme KIC dioxygenase. researchgate.netresearchgate.net

L-Leucine-5,5,5-d3 is instrumental in methods developed for the direct and quantitative analysis of these metabolites in biological fluids. For instance, liquid chromatography-mass spectrometry (LC-MS) methods utilize deuterated internal standards, such as L-leucine-5,5,5-d3, for the accurate quantification of unlabeled leucine, KIC, and HMB. acs.org A study analyzing human breast milk successfully used this approach to measure the concentrations of these compounds at various stages of lactation, demonstrating the tracer's utility in quantifying metabolite abundance and providing insights into metabolic flux. acs.org

| Compound | Concentration Range |

|---|---|

| L-Leucine | 2.1–88.5 mg/L |

| α-Ketoisocaproate (KIC) | <20–1057 µg/L |

| β-Hydroxy-β-Methylbutyrate (HMB) | 42–164 µg/L |

Interplay with Fatty Acid Oxidation and Mitochondrial Bioenergetics

The metabolism of L-leucine is intricately connected with cellular energy status, particularly fatty acid oxidation and mitochondrial function. caldic.commdpi.com Leucine and its metabolites are recognized as regulators of energy homeostasis, capable of enhancing mitochondrial biogenesis and promoting the oxidation of fatty acids. caldic.comaging-us.com This is partly achieved through the activation of key signaling pathways, including the AMPK–SIRT1–PGC-1α axis. researchgate.netmdpi.com

Research using isotopic tracers has uncovered a significant inverse relationship between the availability of free fatty acids (FFA) and the rate of leucine oxidation. nih.gov In a study conducted on dogs, elevating plasma FFA levels led to a marked decrease in the rates of leucine flux and oxidation. nih.gov Conversely, lowering FFA availability resulted in a nearly threefold increase in leucine oxidation. nih.gov This suggests that fatty acids can exert a sparing effect on leucine, and by extension, on whole-body protein. nih.gov

| Condition | Change in Plasma FFA | Effect on Leucine Flux | Effect on Leucine Oxidation |

|---|---|---|---|

| Increased FFA (Triglyceride/Heparin Infusion) | Increase | Decrease | Decrease |

| Decreased FFA (Nicotinic Acid Infusion) | Decrease | Increase | Significant Increase (~3x) |

Furthermore, leucine and its metabolite HMB have been shown to directly impact mitochondrial respiratory function. aging-us.com In vitro studies using C2C12 muscle cells demonstrated that HMB, and to a lesser extent leucine, could significantly enhance mitochondrial respiration, ATP production, and spare respiratory capacity. aging-us.com In human studies, leucine supplementation was found to augment specific mitochondrial respiratory pathways and preserve muscle insulin (B600854) sensitivity in older adults following a period of physical inactivity, highlighting its role in maintaining mitochondrial health. nih.gov

| Parameter | 0.5 mM Leu | 50 µM HMB |

|---|---|---|

| Basal Mitochondrial Respiration | 1.40 | 1.74 |

| ATP Production | 1.57 | 1.71 |

| Spare Respiration Capacity | 1.46 | 2.09 |

Characterization of Branched-Chain Amino Acid Transporter (BCAAT) Activity

The catabolism of branched-chain amino acids begins with their transport into the cell and subsequent transamination by branched-chain amino acid transaminases (BCATs). profacgen.com These enzymes exist in two primary isoforms: a cytosolic version (BCAT1) and a mitochondrial version (BCAT2), which are distributed differently across tissues. nih.gov The activity of these transaminases is the first committed step in BCAA catabolism and is crucial for maintaining BCAA homeostasis. nih.govcore.ac.uk

Assays to determine BCAT activity typically measure the formation of the reaction products, such as glutamate (B1630785) or the respective branched-chain α-keto acids. profacgen.comcellbiolabs.com While specific assay kits might use a colorimetric approach based on total BCAA conversion, stable isotope tracers like L-Leucine-5,5,5-d3 offer a highly specific way to characterize transporter and enzyme activity. promega.com By supplying cells or tissue preparations with L-Leucine-5,5,5-d3, researchers can directly measure the rate of its uptake (transporter activity) and its conversion to deuterated α-ketoisocaproate (d3-KIC) (BCAT activity). This allows for a precise characterization of the initial steps of leucine metabolism, distinguishing the contributions of transport versus enzymatic conversion, and how these processes are regulated in different physiological and pathological states. nih.gov

L Leucine 5,5,5 D3 in Quantitative Proteomics Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteome Analysis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the quantitative comparison of proteomes. ckgas.comukisotope.com In this method, cells are cultured in media where a standard "light" amino acid is replaced by a "heavy" stable isotope-labeled counterpart. researchgate.net L-Leucine-5,5,5-d3, with its mass shift of +3 Da, is a commonly used "heavy" amino acid in SILAC experiments. ukisotope.comeurisotop.com

The process involves growing one cell population in media containing normal L-leucine ("light") and another in media with L-Leucine-5,5,5-d3 ("heavy"). researchgate.net Through protein synthesis and turnover, the heavy leucine (B10760876) is incorporated into the entire proteome of the second cell population. researchgate.net After a specific number of cell divisions, the proteins from both populations are mixed, typically in a 1:1 ratio, and analyzed by mass spectrometry. researchgate.netresearchgate.net The mass difference between the light and heavy leucine-containing peptides allows for the relative quantification of protein expression levels between the two samples. oup.com

A key advantage of SILAC is that the samples are combined at an early stage, minimizing experimental variability. ckgas.com The method is known for its accuracy and reproducibility, with nearly 100% incorporation of the isotope label. ckgas.com For successful SILAC experiments using L-Leucine-5,5,5-d3, it is crucial to use dialyzed serum in the culture media to prevent the non-specific incorporation of unlabeled leucine from the serum. researchgate.net

Table 1: Commonly Used Stable Isotope-Labeled Amino Acids in SILAC

| Amino Acid | Isotopic Label | Mass Shift (Da) |

| L-Arginine | 13C6 | +6 |

| L-Arginine | 13C6, 15N4 | +10 |

| L-Lysine | 13C6 | +6 |

| L-Lysine | 4,4,5,5-D4 | +4 |

| L-Leucine | 5,5,5-D3 | +3 |

| L-Leucine | 13C6 | +6 |

| This table is based on data from multiple sources. ukisotope.comeurisotop.com |

Measurement of Proteome-Wide Protein Turnover Dynamics

L-Leucine-5,5,5-d3 is also instrumental in measuring protein turnover, the dynamic process of protein synthesis and degradation. biorxiv.org These studies are vital for understanding cellular homeostasis and the pathogenesis of various diseases. biorxiv.org By introducing L-Leucine-5,5,5-d3 into a biological system, researchers can trace its incorporation into newly synthesized proteins over time. biorxiv.orgckisotopes.com

This approach has been validated in various model organisms, including Drosophila melanogaster and mice, by feeding them a diet enriched with L-Leucine-5,5,5-d3. biorxiv.orgisotope.com The rate of incorporation of the heavy isotope is then measured by mass spectrometry, allowing for the calculation of protein half-lives on a proteome-wide scale. biorxiv.org Leucine is an ideal tracer for such studies because it is an essential amino acid that is highly abundant in proteins and does not undergo metabolic scrambling, a process where the isotopic label is transferred to other amino acids. biorxiv.org

A study on human induced pluripotent stem cell (iPSC)-derived organoids demonstrated a robust method for measuring protein half-lives using L-Leucine-5,5,5-d3 as a tracer. biorxiv.org The organoids were cultured with the labeled leucine, and proteins were extracted at different time points for mass spectrometric analysis to determine the rate of heavy isotope incorporation. biorxiv.org

Development and Validation of Isotope-Labeled Peptide and Protein Standards

Isotope-labeled peptides and proteins are the gold standard for quantitative analysis in proteomics, serving as internal standards for accurate quantification. chemie-brunschwig.choup.com L-Leucine-5,5,5-d3 is used in the synthesis of these standards. sigmaaldrich.comscientificlabs.ie These labeled standards are chemically identical to their endogenous counterparts but can be distinguished by their mass in a mass spectrometer. oup.com

The use of whole, isotopically labeled proteins as internal standards offers significant advantages over labeled peptides. oup.com When a labeled protein standard is added to a sample at the beginning of the workflow, it experiences the same processing as the target protein, correcting for variations in sample preparation and analysis. oup.com

Protected forms of L-Leucine-5,5,5-d3, such as L-Leucine-N-Fmoc (5,5,5-D3), are used in solid-phase peptide synthesis to create specific isotope-labeled peptide standards. isotope.comisotope.com These custom-synthesized peptides are crucial for biomarker discovery and validation, as well as for monitoring drug and metabolite levels. ckgas.com

Table 2: Examples of Protected L-Leucine-5,5,5-d3 for Peptide Synthesis

| Compound Name | Molecular Formula | Application |

| L-Leucine-N-Fmoc (5,5,5-D3, 98%) | C21D3H20NO4 | Synthesis of isotope-labeled peptides for MS-based protein quantitation |

| This table is based on data from multiple sources. isotope.comisotope.com |

Comparative Proteomics for Differential Protein Expression and Turnover

L-Leucine-5,5,5-d3 is a key reagent in comparative proteomics, which aims to identify differences in protein expression and turnover between two or more biological samples. oup.comoup.com By labeling one sample with the "heavy" L-Leucine-5,5,5-d3 and keeping the other "light," researchers can mix the samples and analyze them simultaneously by mass spectrometry. oup.com

The ratio of the heavy to light peptide signals provides a direct measure of the relative abundance of that protein in the two samples. oup.com This approach has been successfully applied to study various biological processes, such as the differentiation of muscle cells. In one study, L-Leucine-5,5,5-d3 was used to quantify changes in protein expression during myoblast differentiation, leading to the identification of up-regulated proteins like glyceraldehyde-3-phosphate dehydrogenase and fibronectin. researchgate.net

Furthermore, L-Leucine-5,5,5-d3 has been utilized in the stable isotope tagging of epitopes (SITE) methodology for the identification of virus-induced peptides, which is relevant in vaccine development. sigmaaldrich.comsigmaaldrich.com

Research Applications in Specific Biological Systems and Disease Models

Elucidation of Cancer Metabolism and Tumor-Specific BCAA Utilization

The altered metabolism of cancer cells, including their utilization of branched-chain amino acids (BCAAs) like leucine (B10760876), is a key area of investigation. ckisotopes.comeurisotop.com L-Leucine-5,5,5-d3 is instrumental in these studies, enabling researchers to track how tumors take up and use leucine for processes such as protein synthesis and energy production. nih.gov

Studies have revealed that different types of cancers exhibit distinct patterns of BCAA utilization. For instance, non-small cell lung carcinoma (NSCLC) tumors readily incorporate free BCAAs into their proteins and use them as a nitrogen source. eurisotop.com In contrast, pancreatic ductal adenocarcinoma (PDAC) tumors show decreased BCAA uptake. eurisotop.com This difference in metabolic phenotype, which can be traced using L-Leucine-5,5,5-d3, is linked to the expression levels of BCAA catabolic enzymes and is influenced by the tumor's tissue of origin. eurisotop.com

Furthermore, research has shown that the mTORC1 signaling pathway, a central regulator of cell growth, is activated by leucine. nih.govfrontiersin.org In some cancers, this pathway is uncontrollably activated, and an increased supply of leucine may enhance tumor cell growth. nih.gov The degradation of BCAAs can also provide a carbon source for the proliferation of tumor cells. nih.gov By using L-Leucine-5,5,5-d3, scientists can precisely follow these metabolic fluxes and identify potential therapeutic targets within these pathways. nih.gov

Table 1: L-Leucine-5,5,5-d3 in Cancer Metabolism Research

| Research Focus | Key Finding | Reference |

|---|---|---|

| Tumor-Specific BCAA Utilization | NSCLC tumors utilize BCAAs for protein synthesis and as a nitrogen source, while PDAC tumors have lower BCAA uptake. | eurisotop.com |

| mTORC1 Pathway Activation | Leucine activates the mTORC1 pathway, which can promote cell growth in cancers with uncontrolled pathway activation. | nih.govfrontiersin.org |

Analysis of Blood-Brain Barrier (BBB) Amino Acid Transport Mechanisms

The blood-brain barrier (BBB) tightly controls the passage of substances, including amino acids, into the central nervous system. nih.gov L-Leucine-5,5,5-d3 is used to investigate the transport mechanisms responsible for moving leucine across this critical barrier. The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a key transporter for large neutral amino acids like leucine at the BBB. nih.govmdpi.compnas.org

Studies using in vitro models of the human BBB, such as the hCMEC/D3 cell line, have employed isotopically labeled leucine to characterize the activity of various amino acid transporters. nih.govdntb.gov.uaacs.org These investigations have shown that LAT1 is the primary transporter for leucine uptake in brain capillary endothelial cells. mdpi.com Research has also identified the potential for functional cooperation between LAT1 and other transporters like LAT4, B0AT2, and y+LAT1 in mediating leucine transport across the BBB. nih.gov The use of labeled leucine allows for precise measurement of transport kinetics and inhibition by other compounds, helping to elucidate the complex interplay of these transport systems. nih.govmdpi.comfrontiersin.org

Table 2: L-Leucine-5,5,5-d3 in Blood-Brain Barrier Research

| Transporter System | Role in Leucine Transport | Research Model | Reference |

|---|---|---|---|

| LAT1 (SLC7A5) | Primary transporter for L-leucine uptake at the BBB. | hCMEC/D3 cells | nih.govmdpi.com |

| LAT4, B0AT2, y+LAT1 | Potential functional cooperation with LAT1 for leucine transport. | hCMEC/D3 cells | nih.gov |

Dietary Leucine Supplementation and Its Physiological Impact

L-Leucine-5,5,5-d3 is a valuable tracer for studying the physiological effects of dietary leucine supplementation, particularly on muscle protein synthesis. Leucine is a well-known activator of the mTOR signaling pathway, which plays a crucial role in initiating muscle protein synthesis. nih.govdroracle.ai

Research has utilized stable isotope-labeled leucine to quantify the rate of muscle protein synthesis in response to supplementation. Studies in older adults have shown that leucine supplementation can enhance postprandial muscle protein synthesis and, over time, increase muscle mass. danoneresearch.comresearchgate.net The use of L-Leucine-5,5,5-d3 allows for the direct measurement of the incorporation of dietary leucine into newly synthesized muscle proteins. hra.nhs.uk

These studies are critical for developing nutritional strategies to combat age-related muscle loss (sarcopenia) and muscle atrophy during periods of inactivity. danoneresearch.comhra.nhs.ukmdpi.com By tracing the metabolic fate of L-Leucine-5,5,5-d3, researchers can gain a detailed understanding of how leucine supplementation impacts protein metabolism in various tissues, including skeletal muscle, adipose tissue, and the liver. nih.gov

Table 3: L-Leucine-5,5,5-d3 in Dietary Supplementation Research

| Study Population | Key Finding | Research Application | Reference |

|---|---|---|---|

| Healthy Older Men | Leucine-enriched whey protein drink enhanced postprandial muscle protein synthesis and increased muscle mass. | Developing nutritional interventions for sarcopenia. | danoneresearch.com |

| Older Adults | Leucine supplementation significantly increased the muscle protein fractional synthetic rate. | Understanding the mechanisms of age-related muscle decline. | researchgate.net |

Stable Isotope Tagging of Epitopes (SITE) for Virus-Induced Peptide Identification

A specialized application of L-Leucine-5,5,5-d3 is in the field of immunology, specifically in a technique called Stable Isotope Tagging of Epitopes (SITE). scientificlabs.comnih.gov This method is used to identify peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of virus-infected cells. nih.gov

In the SITE methodology, virus-infected cells are cultured in a medium containing a stable isotope-labeled amino acid, such as L-Leucine-5,5,5-d3. scientificlabs.comnih.gov This labeled leucine is then incorporated into newly synthesized viral and host proteins. These proteins are subsequently processed within the cell, and resulting peptides are presented on MHC class I molecules. By comparing the peptide profiles of infected, labeled cells with uninfected, unlabeled cells using mass spectrometry, researchers can specifically identify the virus-induced peptides. nih.govopenagrar.de The mass shift of 3 Daltons per leucine residue in the peptides from the labeled cells allows for their unambiguous identification. openagrar.deasm.org This technique is crucial for vaccine development and for understanding the immune response to viral infections. scientificlabs.comnih.gov

Table 4: L-Leucine-5,5,5-d3 in Stable Isotope Tagging of Epitopes (SITE)

| Application | Technique | Outcome | Reference |

|---|---|---|---|

| Vaccine Development | Metabolic labeling of virus-infected cells with L-Leucine-d3. | Identification of novel viral epitopes for vaccine design. | scientificlabs.comnih.gov |

Methodological and Experimental Design Considerations in Stable Isotope Tracer Studies

Design of In Vitro Studies Utilizing L-Leucine-5,5,5-d3 in Cell Culture Models

In vitro cell culture models provide a controlled environment to investigate cellular and molecular mechanisms. L-Leucine-5,5,5-d3 is frequently employed in these systems, most notably in the quantitative proteomics technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.comresearchgate.net

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in medium containing the natural, "light" L-leucine, while the other is grown in medium where the normal leucine (B10760876) has been completely replaced with a "heavy" isotopic variant, such as L-Leucine-5,5,5-d3. researchgate.net After a sufficient number of cell divisions (typically at least five), the heavy amino acid becomes fully incorporated into the entire proteome of the second cell population. researchgate.net

This metabolic labeling strategy is efficient and has minimal impact on cell physiology, as the chemical properties of the deuterated leucine are nearly identical to its natural counterpart, resulting in no observable differences in cell morphology, growth rates, or differentiation capabilities. researchgate.net Once the cells are fully labeled, they can be subjected to different experimental conditions. The cell populations are then combined, lysed, and the proteins are extracted and digested into peptides. Subsequent analysis by mass spectrometry allows for the direct comparison and relative quantification of thousands of proteins simultaneously. Peptides containing the light leucine are distinguished from those containing the heavy L-Leucine-5,5,5-d3 by a characteristic mass shift (M+3), enabling the identification of changes in protein expression or turnover in response to a given stimulus. ckgas.comsigmaaldrich.com

Research applications for this methodology are diverse. For instance, SILAC with L-Leucine-5,5,5-d3 has been used to quantify changes in protein expression during the differentiation of C2C12 myoblasts into myotubes, identifying the upregulation of proteins like pyruvate (B1213749) kinase M2 and fibronectin. researchgate.net Another key application is in studying the function of amino acid transporters. In one study, the human blood-brain barrier endothelial cell line hCMEC/D3 was used to investigate L-leucine transport, helping to parse the specific roles of various amino acid transporters (AATs) in this critical biological barrier. nih.govnih.gov

Table 1: Examples of In Vitro Study Designs Using L-Leucine-5,5,5-d3

| Study Focus | Cell Model | Experimental Approach | Key Findings | Reference(s) |

| Quantitative Proteomics | C2C12 Myoblasts | SILAC: Compared protein expression in myoblasts vs. differentiated myotubes. | Identified upregulation of specific proteins during muscle cell differentiation. | researchgate.net |

| Amino Acid Transport | hCMEC/D3 Cells | Measured uptake of L-leucine to characterize transporter activity. | Elucidated the functional contribution of specific transporters (LAT1, LAT4, B⁰AT2, y⁺LAT1) at the blood-brain barrier. | nih.govnih.gov |

| Protein Synthesis | C2C12 Myotubes | Incubation with methyl[D3]-¹³C-methionine (a different tracer, but illustrating the principle of measuring synthesis and breakdown). | Demonstrated a method to simultaneously measure muscle protein synthesis and breakdown rates. | nih.gov |

Implementation of In Vivo Tracer Methodologies in Animal Models and Human Subjects

In vivo studies using L-Leucine-5,5,5-d3 allow for the investigation of metabolic dynamics at the whole-body, tissue, and organ levels in a physiological context. These methodologies are crucial for understanding how protein metabolism is regulated in health and disease. biosynth.come-acnm.org The fundamental principle involves introducing the tracer into the body and then measuring its incorporation into proteins or its dilution in the free amino acid pool over time. nih.gov

Because L-leucine is an essential amino acid, it is not synthesized endogenously. Therefore, in a post-absorptive (fasted) state, the rate at which unlabeled leucine appears in the plasma (Rate of Appearance, Ra) is a direct reflection of whole-body protein breakdown. e-acnm.org By administering a known amount of L-Leucine-5,5,5-d3 and measuring the resulting isotopic enrichment in the plasma, researchers can calculate this rate of appearance using isotope dilution principles. e-acnm.org

These tracer studies have been applied to both animal models and human subjects to answer a wide range of research questions.

Animal Models: In vivo SILAC has been adapted for animal models, such as mice. By feeding mice a diet where all leucine is replaced with a labeled version, researchers can measure proteome-wide protein turnover in different tissues. ckisotopes.com This approach has been used to identify disease-specific pathways in models of muscular dystrophy (mdx mouse). ckisotopes.com

Human Subjects: In humans, L-Leucine-5,5,5-d3 is often used to determine the fractional synthesis rate (FSR) of proteins in specific tissues, particularly skeletal muscle. e-acnm.org This involves administering the tracer and taking tissue samples (e.g., muscle biopsies) to measure the rate of incorporation of the labeled leucine into tissue proteins. nih.gov This provides invaluable data on how factors like nutrition, exercise, and disease states like sarcopenia or cachexia affect muscle protein dynamics. e-acnm.org The tracer can also be used to assess the kinetics of plasma proteins. biosynth.com

The selection of the specific leucine isotopologue is critical. Tracers like [1-¹³C]leucine or [5,5,5-d3]leucine are used to trace the flux of the carbon skeleton, as the label is not lost during the initial reversible step of transamination. annualreviews.org

Computational Modeling and Flux Analysis for Metabolic Network Elucidation

Data generated from L-Leucine-5,5,5-d3 tracer studies are often integrated with computational and mathematical models to provide a more comprehensive understanding of metabolic networks. This approach, known as metabolic flux analysis (MFA), moves beyond simple rate calculations to map the flow of metabolites through complex, interconnected pathways. nih.gov

By tracking the distribution of the deuterium (B1214612) label from L-Leucine-5,5,5-d3 through various metabolic intermediates and end products, researchers can quantify the rates (fluxes) of individual enzymatic reactions within a network. This requires a combination of sophisticated analytical measurements (typically mass spectrometry or NMR) and computational algorithms to solve systems of algebraic and differential equations that describe the metabolic model. nih.gov

Examples of this integrated approach include:

Metabolic Pathway Regulation: Mathematical models have been developed to describe the dynamics of the leucine biosynthesis pathway in organisms like Saccharomyces cerevisiae (yeast). These models incorporate regulatory features like feedback inhibition and transcriptional control and can be validated using isotope tracing experiments. They can predict how the pathway will respond to genetic or environmental perturbations. ucsf.edu

Metabolic Engineering: In biotechnology, flux analysis is used to guide the engineering of microorganisms for improved production of valuable compounds. For instance, a model of the leucine metabolic pathway in Bacillus subtilis was used to predict which gene knockouts would lead to an overproduction of leucine, a key precursor for the biosurfactant surfactin. nih.gov The model's predictions were then experimentally validated, demonstrating the power of this computational approach. nih.gov

Selection of Tracer Delivery and Sampling Strategies

The choice of how to deliver the L-Leucine-5,5,5-d3 tracer and how to collect samples for analysis is critical to the experimental design and depends heavily on the research question.

Tracer Delivery Strategies:

Continuous Intravenous Infusion: This is a common method in human studies designed to achieve a steady-state isotopic enrichment in the plasma precursor pool. e-acnm.org By maintaining a constant level of the tracer, the calculation of kinetic parameters like protein synthesis and breakdown rates is simplified.

Bolus Injection/Ingestion: A single dose of the tracer can be administered either intravenously or orally. e-acnm.orgnih.gov An oral bolus, for instance, is used in the "COSIAM" (Combined Oral Stable Isotope Assessment of Muscle) approach, which combines D₃-creatine for muscle mass measurement with a labeled amino acid to assess protein turnover. nih.gov This method is often less invasive than continuous infusion.

Sampling Strategies:

Blood Sampling: Serial blood samples are drawn to measure the isotopic enrichment of L-Leucine-5,5,5-d3 in the plasma. This is essential for determining the precursor enrichment, which is a key variable in calculating synthesis rates. biosynth.comnih.gov Plasma can also be analyzed for the appearance of breakdown products.

Tissue Biopsies: To measure protein synthesis rates within a specific tissue, such as skeletal muscle, biopsies are required. e-acnm.orgnih.gov Typically, a sample is taken at the beginning of the study and another at the end to measure the change in isotopic enrichment in the protein-bound amino acid pool over time.

Urine Sampling: Urine collection can be used as a non-invasive way to assess the excretion of labeled metabolites. For example, in studies combining D₃-creatine with other tracers, timed or spot urine samples are used to measure D₃-creatinine enrichment to determine muscle mass. nih.gov

Table 2: Tracer Delivery and Sampling Methodologies

| Method | Description | Common Application | Advantages | Considerations |

| Continuous IV Infusion | Tracer is delivered intravenously at a constant rate over several hours. | Achieving isotopic steady-state for whole-body and muscle protein turnover studies. | Simplifies kinetic modeling. | Invasive; requires clinical setting. |

| Oral Bolus | A single dose of the tracer is ingested. | Combined assessments of muscle mass and protein turnover; less invasive studies. | High subject compliance; suitable for outpatient studies. | Requires modeling of non-steady-state kinetics. |

| Blood Sampling | Collection of plasma/serum at timed intervals. | Determining precursor pool enrichment for all kinetic models. | Relatively simple; provides data on systemic kinetics. | Can be invasive if frequent sampling is needed. |

| Muscle Biopsy | Surgical removal of a small piece of muscle tissue. | Direct measurement of tissue-specific protein synthesis rates (FSR). | Provides the most direct measure of muscle protein synthesis. | Highly invasive; potential for sampling site variability. |

| Urine Collection | Collection of spot or timed (e.g., 24-hour) urine samples. | Non-invasive assessment of metabolite excretion (e.g., D₃-creatinine). | Non-invasive; easy to collect. | Reflects whole-body excretion, not tissue-specific kinetics. |

Emerging Research Frontiers and Future Perspectives

Integration of L-Leucine-5,5,5-d3 Tracing with Multi-Omics Approaches

A powerful strategy for achieving a holistic view of cellular physiology is the integration of stable isotope tracing with multi-omics technologies. creative-proteomics.comacs.org By pairing L-Leucine-5,5,5-d3 tracing with genomics, transcriptomics, proteomics, and metabolomics, researchers can establish direct links between metabolic fluxes and the underlying molecular control mechanisms. springernature.com This integrated approach is particularly insightful for studying protein homeostasis, or proteostasis.

L-Leucine-5,5,5-d3 allows for the precise measurement of protein synthesis and degradation rates. indexcopernicus.com When this information is combined with proteomic data, it provides a dynamic picture of the proteome, showing how cellular conditions or diseases can alter the lifecycle of specific proteins. acs.orgnih.gov For example, this method can identify proteins with abnormal turnover rates in cancer cells, offering valuable clues about which cellular pathways are dysregulated. indexcopernicus.com

In the study of metabolic diseases like obesity and type 2 diabetes, combining L-Leucine-5,5,5-d3 tracing with metabolomics and transcriptomics can illuminate the complex relationships between nutrient sensing, gene expression, and metabolic reprogramming. nih.gov This multi-faceted approach can uncover how cellular metabolism adapts to conditions of nutrient surplus and how these adaptations contribute to the development of disease. nih.gov

Table 1: Examples of Multi-Omics Integration with L-Leucine-5,5,5-d3 Tracing

| Omics Technology | Information Gained with L-Leucine-5,5,5-d3 | Research Application |

|---|---|---|

| Proteomics | Dynamic protein turnover rates. acs.orgnih.gov | Identifying dysregulated protein degradation pathways in neurodegenerative diseases. |

| Transcriptomics | Correlation between gene expression and protein synthesis. springernature.com | Understanding the transcriptional control of metabolic adaptations to nutrient stress. springernature.com |

| Metabolomics | Flux through amino acid and related metabolic pathways. acs.org | Mapping the metabolic fate of leucine (B10760876) in cancer cell metabolism. eurisotop.com |

Advancements in High-Throughput Isotopic Tracer Technologies

The effectiveness of L-Leucine-5,5,5-d3 as a metabolic tracer is significantly amplified by continuous progress in analytical instrumentation and methodologies. nih.gov High-throughput technologies are empowering researchers to conduct more intricate and large-scale stable isotope tracing experiments. nih.govmdpi.com

Mass spectrometry (MS) is the primary technology for the analysis of isotopically labeled compounds. nih.govacs.org The advent of high-resolution mass spectrometers, including Orbitrap and time-of-flight (TOF) instruments, enables more precise and sensitive detection of L-Leucine-5,5,5-d3 and its metabolic products. acs.orgthermofisher.com Furthermore, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation and quantification of a diverse array of molecules from complex biological samples. nih.gov

Automation is a critical factor in enhancing the throughput of tracer analysis. nih.gov Automated sample preparation systems not only reduce manual error and variability but also significantly increase the number of samples that can be processed. nih.gov These technological strides are making it feasible to conduct larger, more detailed studies of metabolic dynamics.

Table 2: Key Technological Advancements for L-Leucine-5,5,5-d3 Analysis

| Technology | Advancement | Impact on L-Leucine-5,5,5-d3 Tracing |

|---|---|---|

| Mass Spectrometry | High-resolution instruments (e.g., Orbitrap, TOF). acs.orgthermofisher.com | Increased sensitivity and accuracy for detecting labeled compounds. chromatographyonline.com |

| Liquid Chromatography | Ultra-high-performance liquid chromatography (UHPLC). | Faster separation and improved resolution of metabolites. mdpi.com |

| Automation | Robotic sample handling and preparation. nih.gov | Increased throughput and reduced experimental variability. |

| Software | Advanced data analysis and visualization tools. mdpi.com | Facilitates the interpretation of complex isotopic labeling data. mdpi.comfrontiersin.org |

Identification of Novel Therapeutic Targets through Dynamic Metabolic Tracing

A key future direction for the use of L-Leucine-5,5,5-d3 is in the realm of drug discovery and development. researchgate.net By offering a dynamic measurement of metabolic pathway activity, this tracer can aid in the identification of new therapeutic targets and help in assessing the effectiveness of potential drug compounds. researchgate.neteurisotop.com

In oncology, for instance, cancer cells frequently display altered metabolic pathways to fuel their rapid growth. eurisotop.commit.edu L-Leucine-5,5,5-d3 can be employed to trace the metabolic fate of leucine into various biosynthetic pathways, such as the production of fatty acids and cholesterol. bioscientifica.com By pinpointing metabolic nodes that are overactive in cancer cells, researchers can identify promising targets for new therapies. eurisotop.commit.edu

Moreover, dynamic metabolic tracing can be used to understand a drug's mechanism of action. If a drug is intended to inhibit a particular enzyme, L-Leucine-5,5,5-d3 tracing can confirm that the drug is interacting with its target and altering metabolic flux as expected. otsuka.co.jp This provides crucial information for optimizing drug candidates and for the design of clinical trials. The insights from such studies can pave the way for more targeted and personalized treatments.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing L-Leucine-5,5,5-d3 in peptide synthesis, and how does isotopic labeling impact experimental outcomes?

- Methodological Answer : The synthesis of L-Leucine-5,5,5-d3 involves deuterium substitution at the terminal methyl groups. Key steps include:

- Use of tert-butoxycarbonyl (Boc) or Fmoc-protected intermediates to ensure regioselective deuteration .

- Purification via reverse-phase HPLC or TLC to confirm isotopic purity (≥99 atom % D), as contaminants can skew mass spectrometry (MS) or NMR results .

- Isotopic labeling introduces a mass shift (M+3), critical for tracking metabolic incorporation in proteomic studies .

Q. How is L-Leucine-5,5,5-d3 utilized in studying bacterial mistranslation, and what experimental controls are necessary?

- Methodological Answer : In bacterial models (e.g., E. coli), L-Leucine-5,5,5-d3 is used to quantify misincorporation of non-canonical amino acids (e.g., norvaline) via:

- Growth media supplementation (0.3 mM) under controlled oxygen conditions (aerobic vs. microaerophilic) to mimic physiological stress .

- Use of auxotrophic strains (e.g., isoleucine-auxotrophs) to isolate isotopic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported isotopic incorporation efficiencies of L-Leucine-5,5,5-d3 across different experimental systems?

- Analytical Framework :

- Variable 1 : Growth conditions (e.g., oxygen levels, media composition) alter bacterial aminoacyl-tRNA synthetase fidelity, affecting deuterium retention .

- Variable 2 : Cell lysis methods (e.g., YPER buffer vs. sonication) may degrade labeled peptides, skewing MS quantification .

Q. What are the challenges in designing isotope-tracing experiments with L-Leucine-5,5,5-d3 for dynamic metabolic flux analysis?

- Experimental Design :

- Tracer Dilution : Account for natural abundance of [13]C and [2]H in unlabeled pools, which can obscure MS signals. Use kinetic modeling to correct for dilution effects .

- Time-Course Sampling : Collect data at multiple timepoints to distinguish transient isotopic enrichment from steady-state incorporation .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of enzyme kinetics in studies using L-Leucine-5,5,5-d3?

- Mechanistic Insight :

- Deuteration at C-H bonds alters bond vibrational frequencies, potentially reducing enzymatic reaction rates (e.g., leucine dehydrogenase activity) .

- Quantify KIEs using competitive assays with labeled/unlabeled substrates and correct for isotopic scrambling via control experiments .

Methodological Resources Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。